2,2,2-Trifluoroethyl methyl ether

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

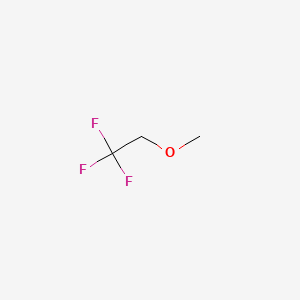

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trifluoro-2-methoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F3O/c1-7-2-3(4,5)6/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHLVGBXMHDWRRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074569 | |

| Record name | 2,2,2-Trifluoroethyl methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

460-43-5 | |

| Record name | 2,2,2-Trifluoroethyl methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,2-Trifluoroethyl methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,2,2 Trifluoroethyl Methyl Ether

Classical Etherification Routes

Traditional methods for synthesizing ethers, particularly the Williamson ether synthesis and its variations, form the foundation for producing 2,2,2-trifluoroethyl methyl ether. These routes involve the formation of an ether linkage through nucleophilic substitution.

Nucleophilic substitution is a cornerstone of ether synthesis. masterorganicchemistry.com This process typically involves an alkoxide nucleophile attacking an electrophilic carbon atom bearing a suitable leaving group, such as a halide or a sulfonate ester, in an SN2 reaction. masterorganicchemistry.comlibretexts.org

A prominent method for synthesizing this compound involves the reaction of a 2,2,2-trifluoroethyl group with a good leaving group, such as a tosylate, with an alkali metal methoxide (B1231860). Sodium methoxide (NaOCH₃) is a commonly used strong base and nucleophile for this purpose. pearson.comvedantu.com In a specific example, 2,2,2-trifluoroethyl p-toluenesulfonate (tosylate) is treated with sodium methoxide in methanol (B129727). chemicalbook.comfluorine1.rufluorine1.ru The reaction proceeds at a controlled temperature of 20°C for approximately 4 to 6 hours. chemicalbook.comfluorine1.rufluorine1.ru Following the reaction, the product is isolated via rectification, achieving a high purity of 99.8% and a yield of 88.6%. chemicalbook.comfluorine1.rufluorine1.ru

Reaction Data: Synthesis from 2,2,2-Trifluoroethyl Tosylate

| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Yield | Purity |

| 2,2,2-Trifluoroethyl p-toluenesulfonate | Sodium Methoxide | Methanol | 20°C | 4-6 h | 88.6% | 99.8% |

The alkylation of fluorinated alcohols is a direct application of the Williamson ether synthesis. fluorine1.ru In this approach, the alcohol, 2,2,2-trifluoroethanol (B45653), is first deprotonated by a strong base to form the corresponding trifluoroethoxide anion. This alkoxide then acts as a nucleophile, attacking a methylating agent. A common and effective methylating agent for this reaction is dimethyl sulfate (B86663). fluorine1.rufluorine1.ru The reaction of 2,2,2-trifluoroethanol with dimethyl sulfate has been reported to produce this compound in yields of 80-85%. fluorine1.ru

Reaction Data: Alkylation with Dimethyl Sulfate

| Alcohol | Alkylating Agent | Yield |

| 2,2,2-Trifluoroethanol | Dimethyl Sulfate | 80-85% |

A variation of the Williamson ether synthesis can be used to produce aryl ethers. wikipedia.org While this specific reaction does not yield the target methyl ether, it demonstrates the versatility of the tosylate leaving group in ether synthesis. In this method, sodium phenolate (B1203915) (NaOC₆H₅) is used as the nucleophile. wikipedia.orgorgsyn.org Sodium phenolate is typically prepared by treating phenol (B47542) with a base like sodium hydroxide (B78521) or sodium methoxide. wikipedia.org The subsequent reaction of sodium phenolate with 2,2,2-trifluoroethyl tosylate results in the formation of 2,2,2-trifluoroethyl phenyl ether. orgsyn.org This reaction involves the nucleophilic attack of the phenoxide ion on the carbon atom bonded to the tosylate group, displacing it to form the ether linkage. wikipedia.orgorgsyn.org

The methylation of alcohols can also be accomplished using diazomethane (B1218177) (CH₂N₂). fluorine1.ruyoutube.com This method is particularly useful for preparing methyl ethers from alcohols that might be sensitive to the harsher conditions of other alkylation methods. The reaction of a fluorinated alcohol, such as 2,2,2-trifluoroethanol, with diazomethane typically requires a catalyst, such as tetrafluoroboric acid, boron trifluoride etherate, or aluminum chloride, to proceed efficiently. youtube.com Diazomethane serves as a source of a methylene (B1212753) group that methylates the alcohol's hydroxyl group, forming the methyl ether and releasing nitrogen gas as a byproduct. youtube.com

Nucleophilic Substitution Reactions

Advanced Synthetic Approaches

More advanced methods for the synthesis of fluorinated ethers often focus on improving reaction efficiency, selectivity, and conditions. One such approach involves the use of phase-transfer catalysis. Although detailed examples for this compound are not prominent, the synthesis of the similar 2,2,2-trifluoroethyl difluoromethyl ether utilizes this technique. google.com In this system, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt or a crown ether, facilitates the reaction between reactants located in different phases (e.g., an aqueous phase containing the base and an organic phase containing the alcohol and alkylating agent). google.com This approach can lead to higher conversion rates and selectivity under milder conditions (e.g., room temperature to 100°C) compared to traditional methods that may require anhydrous conditions and stronger bases. google.com

Addition Reactions of Alcohols to Alkenes and Alkynes

The synthesis of fluorinated ethers can be achieved through the addition of fluorinated alcohols across the double or triple bonds of alkenes and alkynes. This method's success often depends on the nature of the unsaturated hydrocarbon and the catalyst employed.

One notable example is the preparation of 2,2,2-trifluoroethyl vinyl ether, a related compound, which was synthesized through the reaction of 2,2,2-trifluoroethanol (TFE) with acetylene (B1199291). wikipedia.org For other alkenes, particularly those that are unsymmetrically substituted with an electron-donating group, the addition of a fluorinated alcohol can proceed effectively. For instance, research on the addition of 2-fluoro-2,2-dinitroethanol, a different fluorinated alcohol, to various alkenes has shown that the reaction is facilitated by the presence of an electron-donating group on the double bond. dtic.mil This principle applies to the addition of TFE as well.

A specific synthesis of a related ether, 2,2,2-trifluoroethyl 2-methyl-2-propenyl ether, involves the reaction of 2,2,2-trifluoroethanol with 3-chloro-2-methyl-1-propene in the presence of potassium carbonate in DMF. prepchem.com The reaction proceeds via nucleophilic attack of the trifluoroethoxide on the allyl chloride.

The general approach of adding alcohols to alkenes can be catalyzed by strong acids or proceed via alkoxymercuration-demercuration to control regioselectivity and avoid carbocation rearrangements that can occur in simple acid-catalyzed additions. masterorganicchemistry.com

Table 1: Examples of Alcohol Addition to Unsaturated Systems

| Alcohol | Unsaturated Substrate | Product | Conditions |

|---|---|---|---|

| 2,2,2-Trifluoroethanol | Acetylene | 2,2,2-Trifluoroethyl vinyl ether | Reaction with acetylene wikipedia.org |

| 2,2,2-Trifluoroethanol | 3-Chloro-2-methyl-1-propene | 2,2,2-Trifluoroethyl 2-methyl-2-propenyl ether | K₂CO₃, DMF, 50°C prepchem.com |

Addition of Polyfluoroalkyl Iodides to Alkenes

The addition of polyfluoroalkyl iodides to alkenes provides another route to functionalized fluorinated compounds, which can be precursors to ethers. These reactions often proceed through a radical mechanism. A direct hydrofluoromethylation of electron-deficient alkenes has been developed using fluoroiodomethane (B1339756) (CH₂FI) and a silyl (B83357) radical initiator under blue LED activation. nih.gov This process involves the Giese addition of the fluoromethyl radical to the alkene, followed by hydrogen atom transfer. nih.gov

Another approach involves the activation of perfluoroalkyl iodides with a simple base, such as potassium tert-butoxide (tBuONa), which facilitates the addition to electron-rich π systems without the need for transition metal or photo-catalysts. researchgate.net This method highlights the versatility of base-mediated activation for perfluoroalkylation reactions. researchgate.net

Table 2: Examples of Polyfluoroalkyl Iodide Addition to Alkenes

| Fluoroalkyl Iodide | Alkene Substrate | Product Type | Conditions/Initiator |

|---|---|---|---|

| Fluoroiodomethane (CH₂FI) | N-Benzylmaleimide | Hydrofluoromethylated adduct | (Me₃Si)₃SiH, Blue LED nih.gov |

Intermolecular Dehydration Methods for Fluorinated Ethers

Intermolecular dehydration is a classical method for ether synthesis, typically involving the acid-catalyzed reaction of two alcohol molecules. However, for the synthesis of asymmetric ethers like this compound, this method is less common. The process would require the co-reaction of methanol and 2,2,2-trifluoroethanol. Such reactions generally require harsh conditions and can lead to a mixture of three products: the desired asymmetric ether, and the two symmetric ethers (dimethyl ether and bis(2,2,2-trifluoroethyl) ether), making purification complex. Furthermore, the strong acidic conditions can lead to the degradation of the fluorinated alcohol. Consequently, this method is not a preferred route for producing this compound.

Pyrolysis of Derivatives of Perfluoro-2-alkoxypropionic Acids

The pyrolysis of specific fluorinated acid derivatives is a viable method for creating fluorinated ethers. A classic example that illustrates this principle is the synthesis of perfluoromethyl vinyl ether (PMVE). The process begins with the reaction of hexafluoropropylene oxide and carbonyl fluoride (B91410) to produce perfluoro-2-methoxypropionyl fluoride. google.com This intermediate then undergoes a salt-formation reaction with a carbonate, followed by pyrolysis. google.com The thermal decomposition of the resulting salt yields the final perfluoromethyl vinyl ether. google.com While this example produces a vinyl ether, the underlying principle of pyrolyzing a perfluoro-alkoxy acid derivative demonstrates a key synthetic strategy in fluoro-ether chemistry.

Phase Transfer Catalysis for Related Fluorinated Ethers

Phase-transfer catalysis (PTC) is a powerful technique for reacting substances located in different immiscible phases, such as an aqueous phase and an organic phase. crdeepjournal.orgnih.gov This methodology has been successfully applied to the synthesis of fluorinated ethers that are structurally similar to this compound.

A patented process describes the synthesis of 2,2,2-trifluoroethyl difluoromethyl ether from 2,2,2-trifluoroethanol and monochlorodifluoromethane. google.com The reaction is conducted in a biphasic system of an organic solvent and aqueous univalent metal hydroxide, using a phase-transfer catalyst like a crown ether or a quaternary ammonium salt. google.com This approach achieves high conversion and selectivity under relatively mild conditions (room temperature to 100°C). google.com

To enhance catalytic activity and facilitate catalyst recycling, specialized "light fluorous" phase-transfer catalysts have been developed. These include N,N'-dialkyl-4,13-diaza-18-crown-6 ethers with perfluoroalkyl side chains, which show excellent catalytic activity in nucleophilic substitution reactions under solid-liquid PTC conditions. acs.orgnih.gov

Table 3: Phase-Transfer Catalysis Synthesis of a Related Fluorinated Ether

| Reactant 1 | Reactant 2 | Catalyst System | Product |

|---|

High-Temperature Aqueous Medium Reactions with 2,2,2-Trifluoroethyl Chloride

A direct and effective method for synthesizing 2,2,2-trifluoroethyl ethers involves the reaction of 2,2,2-trifluoroethyl chloride (HCFC-133a) with various alcohols. researchgate.net This synthesis is performed in a high-temperature aqueous medium. Specifically, the reaction of HCFC-133a with an alcohol (including phenols) in the presence of aqueous potassium hydroxide (KOH) in an autoclave at temperatures between 240–280 °C yields the corresponding 2,2,2-trifluoroethyl ether in good yields. researchgate.net This method provides a direct route to the target ether structure from a key fluorinated building block.

Table 4: Synthesis of Trifluoroethyl Ethers from HCFC-133a

| Substrate | Alcohol | Conditions | Product |

|---|

Precursors and Intermediate Synthesis

The synthesis of this compound and related compounds relies on several key precursors and the formation of activated intermediates.

The primary alcohol, 2,2,2-trifluoroethanol (TFE) , is a fundamental building block. It is produced industrially by the hydrogenation or hydride reduction of trifluoroacetic acid derivatives, such as its esters or acyl chloride. wikipedia.org

For many etherification reactions, TFE must be converted into a more reactive intermediate. A common strategy is to activate the hydroxyl group. For example, the reaction of TFE with p-toluenesulfonyl chloride yields p-toluenesulfonic acid-2,2,2-trifluoroethyl ester . chemicalbook.com This tosylate is an excellent leaving group, facilitating nucleophilic substitution. A direct synthesis of this compound with an 88.6% yield was achieved by reacting this intermediate with sodium methoxide in methanol. chemicalbook.com

Another important precursor is 2,2,2-trifluoroethyl chloride (HCFC-133a) , which is used in high-temperature synthesis methods as described previously. researchgate.net The synthesis of related ethers can also start from other halogenated precursors like 1,1,1-trifluoro-2-chloroethane . google.com

The synthesis often involves a strong base to deprotonate the alcohol, forming an alkoxide. Sodium hydride is frequently used to generate sodium 2,2,2-trifluoroethoxide in an anhydrous solvent like tetrahydrofuran (B95107) (THF). orgsyn.org This alkoxide can then react with an appropriate alkyl halide.

Table 5: Key Precursors and Intermediates

| Precursor/Intermediate | Formula | Role in Synthesis |

|---|---|---|

| 2,2,2-Trifluoroethanol | CF₃CH₂OH | Primary alcohol building block wikipedia.org |

| Sodium Methoxide | CH₃ONa | Nucleophile providing the methyl group chemicalbook.com |

| p-Toluenesulfonic acid-2,2,2-trifluoroethyl ester | CH₃C₆H₄SO₃CH₂CF₃ | Activated intermediate with a good leaving group chemicalbook.com |

| 2,2,2-Trifluoroethyl chloride | CF₃CH₂Cl | Alkylating agent in high-temperature reactions researchgate.net |

| Sodium Hydride | NaH | Strong base for generating alkoxides orgsyn.org |

| Carbonyl Fluoride | COF₂ | Precursor for perfluoro-alkoxy acid derivatives google.com |

Synthesis of 2,2,2-Trifluoroethyl Esters

The formation of 2,2,2-trifluoroethyl esters is a significant step in fluoro-organic synthesis. These esters serve as versatile intermediates. For instance, this compound can be synthesized from p-toluenesulfonic acid-2,2,2-trifluoroethyl ester by reacting it with sodium methoxide in methanol at 20°C for 4 hours, achieving a yield of 88.6%. chemicalbook.com

A room temperature method for synthesizing 2,2,2-trifluoroethyl fatty acid esters utilizes phenyl(2,2,2-trifluoroethyl)iodonium triflate. tandfonline.com This approach is noted for its mild conditions and good functional group tolerance. tandfonline.com Various carboxylic acids can be esterified with 2,2,2-trifluoroethanol (TFE) under different conditions.

Another important class of trifluoroethyl esters are sulfonates. 2,2,2-Trifluoroethyl trifluoromethanesulfonate (B1224126) can be prepared by reacting TFE with trifluoromethanesulfonic anhydride. chemicalbook.comprepchem.com The reaction proceeds at room temperature with subsequent refluxing for 3 hours, yielding 73% of the product after distillation. prepchem.com Similarly, 2,2,2-trifluoroethyl p-toluenesulfonate is readily prepared by reacting 2,2,2-trifluoroethanol with the corresponding sulfonyl chloride. google.com These sulfonate esters are effective alkylating agents for producing ethers. For example, bis(2,2,2-trifluoroethyl) ether is formed by reacting a metal 2,2,2-trifluoroethylate with a 2,2,2-trifluoroethyl ester of an aromatic sulfonic acid at temperatures between 100 and 250°C. google.com

Table 1: Synthesis of Various 2,2,2-Trifluoroethyl Esters

| Product | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| This compound | p-Toluenesulfonic acid-2,2,2-trifluoroethyl ester, Sodium methoxide | Methanol, 20°C, 4h | 88.6% | chemicalbook.com |

| 2,2,2-Trifluoroethyl 2-phenylacetate | Phenyl(2,2,2-trifluoroethyl)iodonium triflate, 2-Phenylacetic acid | Room Temperature, 16h | 34% (isolated) | tandfonline.com |

| 2,2,2-Trifluoroethyl 2-(cyclohex-1-en-1-yl)acetate | Phenyl(2,2,2-trifluoroethyl)iodonium triflate, 2-(Cyclohex-1-en-1-yl)acetic acid | Room Temperature | 49% (isolated) | tandfonline.com |

| (S)-2,2,2-Trifluoroethyl 2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate | Phenyl(2,2,2-trifluoroethyl)iodonium triflate, (S)-2-((tert-butoxycarbonyl)amino)-3-phenylpropanoic acid | Room Temperature | >99% | tandfonline.com |

| 2,2,2-Trifluoroethyl trifluoromethanesulfonate | 2,2,2-Trifluoroethanol, Trifluoromethanesulfonic anhydride | Room temperature (30 min), then reflux (3h) | 73% | prepchem.com |

Synthesis of Related Fluorinated Chloroalkanes

Fluorinated chloroalkanes are fundamental building blocks in the synthesis of many fluorinated compounds. 1,1,1-Trifluoro-2-chloroethane is a key precursor for producing bis(2,2,2-trifluoroethyl) ether. google.com The synthesis involves reacting 1,1,1-trifluoro-2-chloroethane with 2,2,2-trifluoroethanol and potassium hydroxide in the presence of ethylene (B1197577) glycol in a pressure reactor at 70-80°C for 2-4 hours. google.com

Another related compound, N-(1-chloro-2,2,2-trifluoro-ethyl)acetamide, can be synthesized from N-(1-hydroxy-2,2,2-trifluoroethyl)acetamide. The synthesis of fluorinated chloroalkanes can also be achieved through various halogenation reactions of corresponding alcohols or other precursors. For instance, the conversion of alcohols to alkyl chlorides is a common transformation in organic synthesis.

Furthermore, 2-chloro-1,1,1-trifluoroethane (B1216089) is a starting material for the production of 2,2,2-trifluoroethanol itself, through a continuous process involving reaction with a carboxylic acid salt and a hydroxylated compound like water at high temperatures and pressures. google.com

Table 2: Synthesis of Related Fluorinated Chloroalkanes and Derivatives

| Product | Reactants | Conditions | Reference |

|---|---|---|---|

| Bis(2,2,2-trifluoroethyl) ether | 1,1,1-Trifluoro-2-chloroethane, 2,2,2-Trifluoroethanol, Potassium hydroxide | Ethylene glycol, 70-80°C, 2-4h, pressure reactor | google.com |

| S-(1-Acetylamino-2,2,2-trifluoroethyl) O-ethyl dithiocarbonate | N-(1-Chloro-2,2,2-trifluoro-ethyl)acetamide, Potassium O-ethyl xanthate | Ethanol, Ambient temperature, 15 min | orgsyn.org |

Chemical Reactivity and Reaction Mechanisms of 2,2,2 Trifluoroethyl Methyl Ether

General Reactivity Profiles

2,2,2-Trifluoroethyl methyl ether (CF3CH2OCH3) is characterized by the strong electron-withdrawing nature of the trifluoromethyl (CF3) group, which significantly influences the properties of the adjacent ethyl ether moiety. This structural feature imparts chemical stability and modifies the reactivity compared to its non-fluorinated analogue, diethyl ether.

While often noted for its stability, this compound is part of a broader class of fluorinated building blocks used in organic synthesis. The trifluoroethyl group is of significant interest in medicinal chemistry and materials science.

One documented synthesis route to this compound involves the reaction of p-toluenesulfonic acid-2,2,2-trifluoroethyl ester with sodium methoxide (B1231860) in methanol (B129727) at 20°C. This reaction proceeds for 4 hours and, following rectification, produces the target ether with a purity of 99.8% and a yield of 88.6%. chemicalbook.com

The trifluoroethyl moiety, which is the core of this compound, is incorporated into more complex molecules using specialized reagents. For instance, complex 2,2,2-trifluoroethyl fatty acid esters have been synthesized by reacting fatty acids with phenyl(2,2,2-trifluoroethyl)iodonium triflate. In the presence of cesium carbonate (Cs2CO3) at room temperature, this method provides the corresponding esters in high yields. tandfonline.comresearchgate.net This reaction demonstrates high functional group tolerance, leaving unprotected hydroxyl groups, amido functionalities, and carbon-carbon double bonds intact. tandfonline.comresearchgate.net

Mechanistic Insights into Trifluoroethylation Processes

Role of Potassium Ion in Side Product Formation

In many base-mediated reactions, the choice of counter-ion can significantly impact the reaction outcome, including the formation of side products. Potassium ions (K⁺), often introduced with bases like potassium tert-butoxide, are known to influence the aggregation state and reactivity of the base. In the context of reactions involving fluorinated ethers, potassium ions can play a role in stabilizing transition states or intermediates. For example, in biological systems, potassium ions are crucial for stabilizing the structure of macromolecules like ribosomes and bound tRNAs through coordination with phosphate (B84403) backbones and nucleotide bases. nih.gov In synthetic reactions, the coordination of K⁺ can influence regioselectivity in elimination reactions or promote alternative reaction pathways, potentially leading to the formation of undesired byproducts.

Radical Species Formation in Catalytic Reactions

This compound can be a precursor to radical species under certain catalytic conditions. The formation of radicals from fluorinated ethers is a key step in their atmospheric oxidation and has been harnessed for synthetic purposes. witpress.com Theoretical and experimental studies on related fluorinated esters, such as 2,2,2-trifluoroethyl butyrate (B1204436) (TFEB) and 2,2,2-trifluoroethyl acrylate (B77674) (TFEA), show that hydrogen atom abstraction by hydroxyl radicals is a primary degradation pathway. researchgate.netnih.gov This process generates carbon-centered radicals on the ether backbone. witpress.com Such alkyl radicals are valuable intermediates for forming new carbon-carbon bonds. iu.edu

Below is a table summarizing experimentally determined rate coefficients for the reaction of OH radicals with a related fluorinated compound.

| Reactant | Rate Coefficient (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Method |

| 2,2,2-Trifluoroethyl acrylate (TFEA) | (1.41 ± 0.31) × 10⁻¹¹ | Relative Rate Method |

| Data sourced from kinetic investigations of gas-phase tropospheric photo-oxidation reactions. nih.gov |

Transition State Models in Asymmetric Cycloaddition

Asymmetric cycloaddition reactions are powerful tools for constructing chiral cyclic molecules. The stereochemical outcome of these reactions is determined by the transition state geometry. Density Functional Theory (DFT) calculations are often employed to model these transition states and understand the origins of enantioselectivity. pku.edu.cn For [2+2] cycloadditions of ketenes and alkenes, a perpendicular approach in the transition state is generally favored. pku.edu.cn In asymmetric trimethylenemethane (TMM) cycloadditions catalyzed by transition metals, chiral ligands on the metal are used to control the facial selectivity of the reaction. The spatial arrangement of these ligands relative to the reacting substrates in the transition state is critical for effective stereochemical induction. nih.gov While specific transition state models for cycloadditions directly involving this compound are not extensively detailed in the literature, the principles derived from related systems provide a framework for predicting and understanding such potential reactions.

Spectroscopic Characterization of 2,2,2 Trifluoroethyl Methyl Ether

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and conformational isomers of 2,2,2-trifluoroethyl methyl ether.

IR spectroscopy probes the vibrational modes of a molecule by measuring the absorption of infrared radiation.

The infrared spectrum of this compound has been analyzed using various techniques, including Fourier Transform Infrared (FTIR), Attenuated Total Reflectance (ATR)-IR, and vapor-phase IR. nih.gov These methods provide a comprehensive understanding of the compound's vibrational characteristics in different states. The IR spectra are crucial for identifying the presence of specific chemical bonds and functional groups. scispace.com For instance, the characteristic C-O and C-F stretching vibrations appear in the "atmospheric window" between 750 and 1250 cm⁻¹, a region of significant interest for atmospheric chemistry. scispace.com

Studies have shown that this compound exists as two stable conformers: a trans form with a plane of symmetry and a gauche form with no symmetry. acs.org The presence of these conformers is reflected in the IR spectra. The vapor-phase IR spectrum provides information about the molecule in its gaseous state. nih.gov

Table 1: Selected IR Spectral Data for this compound

| Technique | Source of Spectrum/Sample | Instrument |

| FTIR | Bio-Rad Laboratories, Inc./Alfa Aesar, Thermo Fisher Scientific | Bruker Tensor 27 FT-IR |

| ATR-IR | Bio-Rad Laboratories, Inc./Alfa Aesar, Thermo Fisher Scientific | Bruker Tensor 27 FT-IR |

| Vapor Phase IR | L. C. Leitch, National Research Council, Ottawa, Canada | Not Specified |

This table is based on data from PubChem CID 136304. nih.gov

Raman spectroscopy provides complementary information to IR spectroscopy by detecting vibrational modes that involve a change in the polarizability of the molecule. The Raman spectra of this compound have been recorded for the liquid phase. acs.org

By analyzing the relative intensities of specific Raman lines as a function of temperature, researchers have been able to determine the enthalpy difference between the trans and gauche conformers. acs.org For example, the Raman lines at 848 cm⁻¹ (trans) and 828 cm⁻¹ (gauche) in the liquid state were used for this purpose. acs.org The results indicate that the trans conformer is more stable, with an average enthalpy difference of 392 ± 92 cm⁻¹ (1.12 ± 0.25 kcal/mol). acs.org In the solid state, only the trans conformer is observed in the spectra. acs.org

Table 2: Raman Spectroscopy Instrumentation

| Technique | Source of Spectrum/Sample | Instrument |

| FT-Raman | Bio-Rad Laboratories, Inc./Alfa Aesar, Thermo Fisher Scientific | Bruker MultiRAM Stand Alone FT-Raman Spectrometer |

This table is based on data from PubChem CID 136304. nih.gov

Detailed vibrational assignment studies have been conducted to correlate the observed bands in the IR and Raman spectra with specific molecular motions of the trans and gauche conformers of this compound. acs.org These studies often involve comparing the spectra of the parent molecule with its deuterated analogue (CF3CH2OCD3) to aid in the assignment of vibrational modes. acs.org

The analysis has shown strong coupling between the methyl and asymmetric torsions. acs.org The threefold barriers to methyl rotation have been determined to be 1077 cm⁻¹ (3.08 kcal/mol) for the trans conformer and 640 cm⁻¹ (1.83 kcal/mol) for the gauche conformer. acs.org The barrier for the CF3 group rotation in the trans conformer was found to be 1321 cm⁻¹ (3.78 kcal/mol). acs.org

Infrared (IR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR spectroscopy provides information about the different types of hydrogen atoms in a molecule and their chemical environment. The ¹H NMR spectrum of this compound shows distinct signals corresponding to the methyl (CH₃) and methylene (B1212753) (CH₂) protons. nih.gov The chemical shifts and coupling patterns of these signals are characteristic of the molecule's structure.

Table 3: ¹H NMR Spectral Data for this compound

| Instrument | Copyright |

| Varian CFT-20 | © 2009-2025 John Wiley & Sons, Inc. All Rights Reserved |

This table is based on data from PubChem CID 136304. nih.gov

Fluorine (¹⁹F) NMR Analysis

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful tool for characterizing fluorinated organic compounds. For this compound, the three magnetically equivalent fluorine atoms of the trifluoromethyl (-CF₃) group are expected to produce a single resonance signal. This signal would be split into a triplet by the two adjacent protons of the methylene (-CH₂) group, following the n+1 rule for spin-spin coupling.

While specific spectral data for this compound is not detailed in the provided search results, analysis of analogous compounds containing the 2,2,2-trifluoroethyl moiety provides a strong basis for predicting its ¹⁹F NMR spectrum. For instance, various (2,2,2-trifluoroethyl)benzene (B1296317) derivatives show a triplet for the -CF₃ group in the range of -65.6 to -66.0 ppm. guidechem.com Similarly, other molecules with a CF₃CH₂- group exhibit ¹⁹F NMR signals around -66.2 to -66.5 ppm. cymitquimica.comrsc.org The chemical shift is sensitive to the local electronic environment and solvent polarity. rsc.orgnih.gov Trifluoromethyl groups are often used as ¹⁹F NMR probes due to the amplification of the signal from three equivalent nuclei. rsc.orgnih.gov

Expected ¹⁹F NMR Data for this compound

| Feature | Expected Value |

|---|---|

| Chemical Shift (δ) | Approximately -66 ppm |

| Multiplicity | Triplet (t) |

| Coupling Constant (J) | ~11 Hz (coupling to adjacent -CH₂ protons) |

Carbon (¹³C) NMR Analysis

Carbon-13 NMR provides information on the carbon skeleton of a molecule. In this compound, three distinct carbon environments are present: the trifluoromethyl carbon (-CF₃), the methylene carbon (-CH₂-), and the methoxy (B1213986) carbon (-OCH₃).

Specific ¹³C NMR data for this compound is not available in the search results. However, based on known principles and data from similar structures, the following can be predicted:

The -CF₃ carbon signal is expected to be a quartet due to coupling with the three attached fluorine atoms (a 1:3:3:1 pattern). In related compounds, this signal appears around 125-127 ppm. guidechem.comcymitquimica.com

The -CH₂- carbon , being adjacent to the -CF₃ group, will also show coupling to the fluorine atoms, resulting in a quartet. Its chemical shift would be influenced by both the trifluoromethyl group and the ether oxygen.

The -OCH₃ carbon should appear as a simple singlet further upfield.

For comparison, in the related molecule bis(2,2,2-trifluoroethyl) ether, the carbons of the -CF₃CH₂- group are observed, though specific shifts are not provided in the search result. rsc.org

Expected ¹³C NMR Signals for this compound

| Carbon Atom | Expected Multiplicity | Expected Chemical Shift Range (ppm) |

|---|---|---|

| -CF₃ | Quartet (q) | 125 - 128 |

| -CH₂- | Quartet (q) | 65 - 75 |

| -OCH₃ | Singlet (s) | 55 - 65 |

Multinuclear NMR Studies for Complexes

While no studies were found that specifically detail multinuclear NMR of complexes formed directly with this compound, research on ligands containing the (2,2,2-trifluoroethyl) moiety highlights the utility of this group in coordination chemistry. A study on a 1,4,7-triazacyclononane-based ligand with (2,2,2-trifluoroethyl)phosphinate arms investigated its complexation with various divalent and trivalent transition metal ions. rsc.org The paramagnetic properties of these metal complexes were studied using ¹⁹F NMR to assess their potential as contrast agents for magnetic resonance imaging (MRI). rsc.org The study observed significant shortening of the ¹⁹F NMR relaxation times for complexes of Cr³⁺, Mn²⁺, and Fe³⁺, indicating a short distance between the paramagnetic metal ion and the fluorine atoms of the trifluoroethyl group. rsc.org This demonstrates how the trifluoroethyl group can serve as an effective reporter in multinuclear NMR studies of metal complexes. rsc.org

Microwave Spectroscopy and Conformational Analysis

Microwave spectroscopy is a high-resolution technique used to determine the rotational constants of molecules in the gas phase, from which precise structural information and conformational preferences can be derived.

Low-Resolution Microwave Spectroscopy for Conformation

The conformation of this compound has been the subject of detailed spectroscopic investigation. A key study utilized low-resolution microwave, infrared, and Raman spectroscopy to analyze its structure. chemicalbook.comacs.org Such studies typically identify the most stable conformer(s) by comparing experimentally determined rotational constants with those calculated for different possible geometries (e.g., trans vs. gauche arrangements around the C-O bonds). While the specific findings of this study are not detailed in the available search results, its title confirms that the conformation was determined. chemicalbook.comacs.org

Conformational Stability Investigations

The investigation of conformational stability involves determining the relative energies of different rotational isomers (conformers). The same comprehensive study that analyzed the conformation of this compound also addressed its conformational stability. chemicalbook.comacs.org By analyzing the temperature dependence of spectral features in the Raman or infrared spectra, the enthalpy difference between conformers can be calculated. This allows for the determination of which conformer is more stable and by how much. For other, similar molecules like 2,2,2-trifluoroethanethiol, microwave spectroscopy has identified a single, stable conformer in the gas phase. libretexts.org

Mass Spectrometry

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. The electron ionization (EI) mass spectrum of this compound is available through the NIST Mass Spectrometry Data Center. acs.orgnist.govnist.gov

The molecular ion peak (M⁺) is observed at an m/z of 114, corresponding to the molecular weight of the compound (C₃H₅F₃O). acs.orgnist.govnist.gov The fragmentation pattern is characteristic of ethers, which tend to undergo alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom). libretexts.org

The major fragmentation pathways include:

Loss of a methyl radical (•CH₃): Cleavage of the O-CH₃ bond is not a primary route, but alpha-cleavage next to the oxygen on the ethyl side is prominent.

Alpha-Cleavage: The most significant fragmentation is the loss of the trifluoromethyl group (•CF₃) to form an ion at m/z 45. This [CH₂OCH₃]⁺ fragment is often the base peak in the mass spectra of methyl ethers.

Formation of CF₃⁺: A peak corresponding to the trifluoromethyl cation [CF₃]⁺ is typically observed at m/z 69.

Key Fragments in the Mass Spectrum of this compound

| m/z | Ion Fragment | Description |

|---|---|---|

| 114 | [C₃H₅F₃O]⁺ | Molecular Ion (M⁺) |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

Electron Ionization Mass Spectrometry

Electron Ionization (EI) mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of a compound. In this process, a molecule is vaporized and bombarded with high-energy electrons, causing ionization and fragmentation. The resulting charged fragments are separated by their mass-to-charge (m/z) ratio, producing a unique fragmentation pattern.

For this compound (C₃H₅F₃O), the molecular weight is 114.07 g/mol . nih.gov The mass spectrum shows a molecular ion peak ([M]⁺) at m/z 114, confirming its molecular mass. nist.gov The fragmentation of ethers typically involves cleavage of the carbon-carbon bond alpha to the oxygen atom. libretexts.org In the case of this compound, the fragmentation pattern reveals several key ions.

The primary fragmentation pathways observed include the loss of a trifluoromethyl radical (•CF₃) to yield a fragment at m/z 45, corresponding to the [CH₂OCH₃]⁺ ion. Another significant fragmentation involves the cleavage of the methyl group, resulting in the [M-15]⁺ ion, although this is less prominent. The spectrum is characterized by a number of distinct peaks that help to confirm the structure of the molecule.

The major observed fragments in the electron ionization mass spectrum of this compound are summarized in the table below.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 29 | 25.4 | [C₂H₅]⁺ |

| 31 | 18.0 | [OCH₃]⁺ |

| 45 | 100.0 (Base Peak) | [CH₂OCH₃]⁺ |

| 69 | 36.6 | [CF₃]⁺ |

| 83 | 14.5 | [CF₃CH₂]⁺ |

| 114 | 12.3 | [CF₃CH₂OCH₃]⁺ (Molecular Ion) |

Data sourced from the NIST Mass Spectrometry Data Center. nist.gov

Computational and Theoretical Investigations of 2,2,2 Trifluoroethyl Methyl Ether

Quantum Chemical Studies

Quantum chemical studies employ the principles of quantum mechanics to investigate the electronic structure and properties of molecules. These methods provide detailed insights into molecular geometry, energy, and reactivity.

Ab initio calculations are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These calculations solve the electronic Schrödinger equation to determine the electronic structure of a molecule. While specific ab initio studies focusing solely on the conformational analysis of 2,2,2-trifluoroethyl methyl ether are not extensively detailed in the reviewed literature, this methodology is foundational to understanding its molecular properties. For similar molecules, ab initio methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) have been used to calculate conformational energies and geometries. acs.org For instance, in studies of peptides, ab initio calculations have been instrumental in determining the relative energies of different conformers. acs.org

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It has proven to be a powerful tool for studying the properties of various chemical systems.

DFT calculations are highly effective in modeling the adsorption of molecules onto surfaces, providing insights into interfacial phenomena. These studies can determine adsorption energies, optimal adsorption geometries, and the nature of the interaction between the adsorbate and the substrate. For example, DFT has been used to study the adsorption of various small molecules on surfaces like graphene and metal oxides, revealing the role of van der Waals forces, electrostatic interactions, and chemical bonding. chemicalbook.comresearchgate.netresearchgate.netrsc.org Although specific DFT studies on the adsorption of this compound were not found, this method could be used to investigate its interaction with materials relevant to catalysis, separation, or sensor technology. Such studies would elucidate the adsorption mechanism, identifying the key atoms and orbitals involved in the surface interaction. nih.gov

Table 1: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C3H5F3O | PubChem nih.gov |

| Molecular Weight | 114.07 g/mol | PubChem nih.gov |

| IUPAC Name | 1,1,1-trifluoro-2-methoxyethane | PubChem nih.gov |

| Proton Affinity (PAff) | 747.60 kJ/mol | Cheméo, from NIST chemeo.com |

| Gas Basicity (BasG) | 718.40 kJ/mol | Cheméo, from NIST chemeo.com |

| Ionization Energy (IE) | 10.53 eV | Cheméo, from NIST chemeo.com |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -712.21 kJ/mol | Cheméo (Joback Calculated) chemeo.com |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -834.55 kJ/mol | Cheméo (Joback Calculated) chemeo.com |

Density Functional Theory (DFT) Studies

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. While specific MD simulation studies for this compound are not prominent in the searched literature, extensive research has been conducted on the structurally similar compound 2,2,2-trifluoroethanol (B45653) (TFE). nih.govuq.edu.au These studies on TFE provide a framework for how MD simulations could be applied to its methyl ether analog.

The development of a reliable force field is a critical first step in performing MD simulations. uq.edu.au For TFE, force fields have been parameterized to reproduce experimental physicochemical properties such as density, enthalpy of vaporization, and dielectric constant over a range of temperatures. uq.edu.au MD simulations have been used to investigate the behavior of TFE in aqueous solutions, revealing its tendency to form aggregates and its role in stabilizing peptide secondary structures by preferentially solvating them. nih.gov Similar MD studies on this compound could provide valuable information on its liquid-state properties, solvation characteristics, and interactions with other molecules.

Reaction Mechanism Modeling

Computational modeling, particularly using DFT, is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, transition states can be located, and activation energies can be calculated, providing a detailed understanding of the reaction pathway.

While specific studies on the reaction mechanism modeling of this compound were not identified in the search results, research on other ethers, such as the gas-phase decomposition of t-butyl methyl ether catalyzed by hydrogen halides, demonstrates the utility of this approach. unirioja.es Such studies can determine the step-by-step process of a reaction, including bond-breaking and bond-forming events, and can predict the reaction kinetics. unirioja.esresearchgate.net For this compound, reaction mechanism modeling could be used to investigate its thermal decomposition, oxidation, or reactions with other chemical species, which is crucial for understanding its stability and reactivity under various conditions. cymitquimica.com

Table of Compounds

Spectroscopic Data Prediction and Interpretation

Computational methods are essential for the prediction and interpretation of the spectroscopic properties of this compound, aiding in its identification and structural elucidation.

A study combining experimental spectroscopy with computational analysis has provided a detailed vibrational assignment for this compound. acs.org The infrared and Raman spectra of the compound were recorded, and the observed vibrational frequencies were assigned based on ab initio calculations. These calculations help to correlate specific vibrational modes (stretching, bending, torsional) with the observed spectral peaks. The study also investigated the conformational stability of the molecule, identifying the most stable conformers and the energy barriers between them. acs.org

While detailed predictive studies for the NMR spectra of this compound were not found in the searched literature, experimental ¹H NMR, FTIR, and Raman spectra are available in public databases like PubChem. nih.gov Computational techniques, particularly DFT, are widely used to predict NMR chemical shifts and coupling constants, which can be compared with experimental data to confirm structural assignments. nih.gov

Research Applications and Utility of 2,2,2 Trifluoroethyl Methyl Ether

Applications in Organic Synthesis

The utility of 2,2,2-trifluoroethyl methyl ether in organic synthesis is multifaceted, stemming from its distinct chemical characteristics. It serves as a reagent, a specialized solvent, and a precursor to other valuable fluorinated molecules.

As a Fluorinating Reagent

While not a direct fluorinating agent in the traditional sense of donating a fluorine atom, this compound is utilized in methods for preparing other fluorinated compounds. For instance, synthetic methods have been developed for the preparation of a number of fluorinated ethyl methyl ethers, some of which have potential as anesthetics, using reagents like bromine trifluoride. These syntheses can produce various fluorinated ethers in good yield and high purity.

Solvent Properties in Synthetic Chemistry

Fluorinated ethers, in general, exhibit useful solvent properties, particularly for dissolving other fluorinated organic compounds. google.com Ethers such as 1-chloro-2,2,2-trifluoroethyl difluoromethyl ether are noted as useful solvents for dispersing fluorinated materials. fishersci.at The miscibility of fluorinated ethers with many common organic solvents also enhances their utility in various reaction media. sigmaaldrich.com

Precursor for Fluorinated Anesthetics and Ethers

The history of inhalation anesthetics reveals a trend towards increased reliance on fluorination and the ether structure to improve properties like stability and reduce toxicity. nih.gov this compound and related compounds are part of the family of fluorinated ethyl methyl ethers that have been investigated for their potential anesthetic properties. For example, the metabolism of fluorinated ethers like 2,2,2-trifluoroethyl vinyl ether and 2,2,2-trifluoroethyl ethyl ether has been studied to understand their effects, with metabolism often yielding 2,2,2-trifluoroethanol (B45653). nih.gov The search for improved anesthetics has led to the synthesis and evaluation of a wide array of fluorinated ethers. nih.gov

Reagent and Solvent in Esterification Reactions

This compound itself is not directly used as a reagent in esterification. However, related compounds highlight the utility of the trifluoroethyl group in such reactions. For instance, phenyl(2,2,2-trifluoroethyl)iodonium triflate is an efficient reagent for the trifluoroethylation of various nucleophiles, including alcohols, to form 2,2,2-trifluoroethyl esters. tandfonline.com This process allows for the facile synthesis of a variety of these esters at room temperature. tandfonline.com

Generation of Precursors for Fluorinated Sugar Structures

The introduction of fluorine into carbohydrate structures is a significant area of research in medicinal chemistry. encyclopedia.pubnih.gov While this compound is not a direct reagent for this purpose, the broader field utilizes various fluorinating agents and building blocks. Reagents like diethylaminosulfur trifluoride (DAST) and tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) are used for nucleophilic fluorination of sugars. encyclopedia.pubnih.gov The synthesis of fluorinated sugars often involves the introduction of fluorinated alkyl groups, a transformation for which various specialized reagents have been developed. nih.gov

Introduction of Fluorine Tagging Groups

The trifluoromethyl group is a valuable tag for ¹⁹F NMR studies of proteins due to its strong signal. nih.gov While this compound is not directly used for this application, other reagents are employed to introduce trifluoromethyl groups onto proteins, often at specific sites like cysteine residues. nih.gov The sensitivity of the ¹⁹F NMR chemical shift to the local environment provides valuable information about protein structure and conformational changes. nih.gov

Material Science Research

The unique properties conferred by the trifluoromethyl group make this compound a compound of interest in material science. Its incorporation into larger molecules can significantly alter their physical and chemical characteristics, leading to the development of materials with tailored functionalities.

Development of Advanced Materials

This compound serves as a valuable building block in the creation of novel and advanced materials. lookchem.comcymitquimica.com The presence of fluorine atoms in its structure imparts unique properties, such as increased stability and modified reactivity, which are highly sought after in material science. cymitquimica.com Fluorinated compounds, in general, are integral to the development of advanced materials due to their distinct chemical characteristics. cymitquimica.com The synthesis of fluorinated ethers, including structures related to this compound, is a key strategy for producing materials intended for new chemical technologies. fluorine1.ru

Polymeric Materials and Coatings

In the field of polymer science, fluorinated ethers are recognized for their role in creating specialized polymeric materials. fluorine1.ru The combination of highly fluorinated segments with hydrocarbon fragments within a molecule allows for the generation of polymers with specific, desirable properties. fluorine1.ru While direct examples for this compound are specific, the broader class of fluorinated ethers is used in syntheses aimed at developing new polymers. fluorine1.ru For instance, polyvinylidene fluoride (B91410) (PVdF), a well-known fluoropolymer, is often used as a binder in lithium-ion batteries, highlighting the importance of fluorine-containing components in material applications. google.com

Studies on Low Surface Energy Properties

While specific studies detailing the low surface energy properties of this compound are not extensively documented in the provided results, the general characteristics of fluorinated compounds suggest this potential. The introduction of fluorine into molecules is a well-established method for lowering surface energy. Fluorinated ethers are synthesized to create materials for various advanced technologies, which often leverage properties like low surface tension. fluorine1.ru

Energy Storage Research

Research in energy storage has increasingly focused on developing safer and more efficient battery technologies. Fluorinated compounds play a crucial role in this area, particularly in the formulation of electrolytes for lithium-ion batteries.

Bioorganic and Medicinal Chemistry Research

The introduction of fluorine into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.

This compound has found utility in synthetic organic chemistry, including pathways relevant to medicinal chemistry. One notable application is its use as a solvent in the synthesis of o-chloroaniline, an intermediate for the drug mebendazole. google.com In this process, the use of a this compound solution as a solvent influences the reaction's reflux time. google.com

Additionally, the compound is referenced in the context of bioorganic chemistry research, specifically in work related to the synthesis of sugar esters and the enzymatic activity of lipases. ikifp.edu.pl Its infrared spectrum has been used as a reference to confirm the structure of synthesized compounds. ikifp.edu.pl

Drug Formulation Studies for Delivery Systems

The use of fluorinated compounds in drug delivery is a growing area of research, primarily due to the unique properties that fluorine atoms impart to molecules, such as increased metabolic stability, enhanced lipophilicity, and improved bioavailability. frontiersin.org While no direct studies utilizing this compound as a solvent or excipient in drug formulations were identified, the principles of using fluorinated materials in drug delivery systems provide a framework for its potential applications.

Fluorinated polymers and nano-carriers have demonstrated significant promise in creating advanced drug delivery systems. frontiersin.org For instance, fluorinated polymers can self-assemble into nanoparticles that serve as effective carriers for therapeutic agents. The hydrophobic nature of fluorinated alkyl chains can prevent disruption by lipids or proteins in the biological environment, and the stability of the carbon-fluorine bond can extend the drug's circulation time. frontiersin.org

In the context of drug delivery, solvents play a critical role in the formulation process, particularly for dissolving active pharmaceutical ingredients (APIs) and creating stable nanoparticle or microparticle systems. The solvent properties of this compound, such as its polarity and hydrogen bond accepting ability, would be key determinants of its suitability for solubilizing various drug molecules.

Table 1: Potential Areas of Investigation for this compound in Drug Delivery

| Research Area | Potential Role of this compound | Rationale |

| Nanoparticle Formulation | As a co-solvent in the preparation of polymeric nanoparticles. | Its solvent properties could influence the size, morphology, and drug-loading capacity of nanoparticles. |

| Solubility Enhancement | As a solvent to enhance the solubility of poorly water-soluble drugs. | The fluorinated nature might offer unique solvency for certain classes of APIs. |

| Topical Formulations | As a volatile component in topical drug delivery systems. | Its volatility could be advantageous for rapid drying and film formation on the skin. |

| Aerosol Formulations | As a propellant or solvent in metered-dose inhalers. | Its physical properties, such as vapor pressure, would be critical for this application. |

It is important to note that any application of this compound in drug formulations would require extensive investigation into its biocompatibility and toxicological profile, as these are critical parameters for any component of a pharmaceutical product.

Photoremovable Protecting Group Chemistry

Photoremovable protecting groups (PPGs), also known as photocages, are moieties that can be cleaved from a molecule upon irradiation with light, allowing for precise spatial and temporal control over the release of an active compound. wikipedia.org This technology has significant applications in various fields, including chemical synthesis and biology. The introduction of fluorine atoms into PPGs can modulate their photochemical properties, such as their absorption wavelength, quantum yield of cleavage, and release kinetics.

While no specific photoremovable protecting group derived directly from this compound has been reported in the literature, research on other fluorinated PPGs provides insights into the potential effects of a trifluoroethoxy group. For example, the introduction of fluorine substituents on the p-hydroxyphenacyl (pHP) chromophore, a well-known PPG, has been shown to influence the ground state pKa of the phenolic group, which in turn affects the quantum yields and rates of release. google.com

A hypothetical PPG incorporating a 2,2,2-trifluoroethoxy group could potentially exhibit altered photochemical properties compared to its non-fluorinated counterpart. The strong electron-withdrawing nature of the trifluoromethyl group could influence the electronic transitions of the chromophore and the stability of intermediates formed during the photocleavage process.

Table 2: Hypothetical Photochemical Properties of a 2,2,2-Trifluoroethoxy-Containing PPG

| Photochemical Property | Potential Influence of the 2,2,2-Trifluoroethoxy Group | Rationale |

| Absorption Maximum (λmax) | May shift to shorter or longer wavelengths depending on the chromophore structure. | The electron-withdrawing nature of the CF3 group can alter the energy levels of the molecular orbitals. |

| Quantum Yield (Φ) | Could be enhanced or diminished. | The stability of radical or ionic intermediates formed upon photolysis would be affected by the trifluoroethoxy group. |

| Release Kinetics | The rate of cleavage could be modified. | The leaving group ability of the protected molecule would be influenced by the electronic effects of the PPG. |

| Two-Photon Absorption Cross-Section | May be altered, which is relevant for applications in biological imaging. | The electronic structure of the chromophore would be modified by the fluorinated substituent. |

The synthesis of a PPG containing a 2,2,2-trifluoroethoxy moiety would likely involve the reaction of a suitable chromophore with 2,2,2-trifluoroethanol. The subsequent characterization of its photochemical properties, including the determination of its quantum yield and cleavage mechanism, would be essential to evaluate its efficacy as a photoremovable protecting group.

Synthesis and Study of Analogues and Derivatives of 2,2,2 Trifluoroethyl Methyl Ether

Bis(2,2,2-trifluoroethyl) Ether (Flurothyl)

Bis(2,2,2-trifluoroethyl) ether, with the chemical formula (CF₃CH₂)₂O, is a halogenated ether also known by the name flurothyl (B1218728). wikipedia.org It is a volatile liquid that has been a subject of study for its distinct biological and electrochemical properties. wikipedia.orgpsu.edu

Synthetic Routes and Variations

The synthesis of bis(2,2,2-trifluoroethyl) ether can be achieved through several methods. One established route involves the reaction of a 2,2,2-trifluoroethylate of an alkali or alkaline earth metal with a 2,2,2-trifluoroethyl ester of an aromatic sulfonic acid. google.com This reaction is typically carried out in an organic solvent such as dioxane, benzene, or toluene (B28343) at temperatures ranging from 100 to 250°C, with a preferred range of 160 to 185°C. google.com

A specific example of this synthesis involves the slow addition of 2,2,2-trifluoroethanol (B45653) to sodium metal in dry dioxane to form sodium 2,2,2-trifluoroethylate. google.com This solution is then added to heated 2,2,2-trifluoroethyl p-toluenesulfonate. google.com The resulting bis(2,2,2-trifluoroethyl) ether is continuously distilled from the reactor. google.com

Another synthetic approach utilizes 2,2,2-trifluoroethanol and thionyl chloride. chemicalbook.com In this process, trifluoroethanol is reacted with sodium hydroxide (B78521), a water-absorbing resin, and anhydrous magnesium sulfate (B86663). chemicalbook.com Thionyl chloride is then added to the reaction mixture at a controlled temperature. chemicalbook.com After the reaction is complete, the product is obtained by simple distillation. chemicalbook.com

A further variation involves the use of 1,1,1-trifluoro-2-chloroethane and 2,2,2-trifluoroethanol in the presence of potassium hydroxide and ethylene (B1197577) glycol in a pressure reaction kettle. google.com The reaction is heated, and after filtration of the resulting potassium chloride, the filtrate is rectified to yield a high-purity product. google.com

| Starting Materials | Reagents | Solvent | Temperature | Yield | Purity |

| Sodium, 2,2,2-Trifluoroethanol, 2,2,2-Trifluoroethyl p-toluenesulfonate | - | Dioxane | 160-185°C | - | - |

| 2,2,2-Trifluoroethanol | Sodium hydroxide, Water absorbing resin, Anhydrous magnesium sulfate, Thionyl chloride | - | -5 to 50°C | 93.3% | 99.1% |

| 1,1,1-Trifluoro-2-chloroethane, 2,2,2-Trifluoroethanol | Potassium hydroxide | Ethylene glycol | 70-80°C | - | >99.98% |

Research into Neurotransmitter Modulation (Non-clinical)

Flurothyl is recognized for its effects on neurotransmitter systems, particularly its role as a noncompetitive antagonist of GABAᴀ receptors. wikipedia.orgnih.govnih.gov This mechanism is similar to that of the well-characterized convulsant picrotoxin. wikipedia.org Electrophysiology studies have demonstrated that flurothyl blocks neuronal GABAᴀ receptors without affecting neuronal glycine (B1666218) receptors. wikipedia.org This action is believed to be responsible for its convulsant properties. wikipedia.org In non-clinical research, flurothyl has been used to induce seizures in animal models to study the mechanisms of epilepsy. nih.govnih.gov Research indicates that flurothyl-induced convulsions are associated with GABA receptors, and their effects can be suppressed by benzodiazepines, which are positive allosteric modulators of GABAᴀ receptors. nih.govnih.gov

Applications in Lithium-Ion Batteries

The unique properties of bis(2,2,2-trifluoroethyl) ether have led to its investigation as a co-solvent in electrolytes for lithium-ion batteries, particularly in lithium-sulfur (Li-S) batteries. psu.edupsu.edufigshare.com Research has shown that using bis(2,2,2-trifluoroethyl) ether (BTFE) as a co-solvent can help mitigate the self-discharge of Li-S cells. psu.edupsu.edufigshare.com This is attributed to the formation of a more robust protective film on the anode surface. psu.edu Studies have demonstrated that an electrolyte containing BTFE can significantly decrease self-discharge, especially at elevated temperatures. psu.edu

2,2,2-Trifluoroethyl Difluoromethyl Ether

2,2,2-Trifluoroethyl difluoromethyl ether is another fluorinated ether that serves as a precursor in the synthesis of other valuable compounds. google.com

Synthetic Methodologies

A key synthetic route to 2,2,2-trifluoroethyl difluoromethyl ether involves the reaction of 2,2,2-trifluoroethanol with monochlorodifluoromethane. google.com This reaction is conducted in the presence of a univalent metal hydroxide, water, and an organic solvent. google.com The synthesis is facilitated by a phase-transfer catalyst, such as a crown ether compound or a quaternary ammonium (B1175870) salt, and a co-catalyst like a trivalent phosphine (B1218219) or an amino phosphide. google.com The reaction proceeds at temperatures ranging from room temperature to 100°C. google.com This method is noted for its high selectivity and conversion rate. google.com

Research on Versatile Fluorinated Compounds

2,2,2-Trifluoroethyl difluoromethyl ether is considered a versatile fluorinated compound with applications in various industries. chemimpex.com Its thermal stability and low toxicity make it a subject of research for use as a solvent and reagent in organic synthesis, particularly in the creation of other fluorinated compounds. chemimpex.com Research also explores its potential in the development of pharmaceuticals and agrochemicals. chemimpex.comchemimpex.com The introduction of fluorinated groups like the difluoromethyl ether can significantly influence a molecule's properties, making it a valuable building block in medicinal chemistry and materials science. nih.govresearchgate.netmdpi.com

Other Fluorinated Ether Derivatives

This section explores the synthesis and study of various fluorinated ether derivatives, highlighting their unique properties and applications in diverse fields of chemical research. These compounds, stemming from the structural motif of 2,2,2-trifluoroethyl methyl ether, have been investigated for their potential in materials science, organic synthesis, and medicinal chemistry.

Trifluoroethyl Phosphorodiamidate Complexes

The synthesis, spectroscopic analysis, and structural properties of 2,2,2-trifluoroethyl phosphorodiamidate complexes have been a subject of academic research. Studies have focused on their interaction with metal chlorides, such as tin(IV) chloride, to form stable complexes. documentsdelivered.com The investigation of these complexes provides insight into the coordination chemistry of fluorinated organophosphorus compounds.

Phosphorodiamidates, in a broader context, are recognized as valuable prodrug motifs for antiviral and anticancer nucleosides. nih.gov The general synthetic strategy involves the reaction of a dichlorophosphate (B8581778) intermediate with amino acid ester salts. nih.gov This approach aims to improve the delivery of the monophosphate form of parent nucleosides into cells. nih.gov Metabolism studies, often monitored by ³¹P NMR, are used to investigate the bioactivation of these prodrugs, which is believed to be initiated by enzymes like carboxypeptidase Y. nih.gov

While the direct synthesis of 2,2,2-trifluoroethyl phosphorodiamidate complexes with tin(IV) chloride has been documented, the broader research on phosphoranides provides context on the stability of related trifluoromethylated phosphorus species. documentsdelivered.comnih.gov Stable trifluoromethylated phosphoranides can be synthesized by treating trifluoromethyl phosphines with a source of fluoride (B91410) (F⁻) or trifluoromethyl (CF₃⁻) anions, with stabilization often achieved using crown ether-coordinated cations like [K(18-crown-6)]⁺. nih.gov

1-(o-Nitrophenyl)-2,2,2-Trifluoroethyl Ether Derivatives

Derivatives of 1-(o-nitrophenyl)-2,2,2-trifluoroethyl ether have been developed as highly stable and efficient photoremovable protecting groups for alcohols. nih.gov These compounds offer a significant advantage in synthetic chemistry, allowing for the protection of hydroxyl groups which can later be cleaved under specific light conditions (photolysis). nih.gov The stability and efficiency of these ethers make them valuable tools in the synthesis of complex molecules where selective deprotection is required. nih.gov The research into these derivatives involves their chemical synthesis and characterization, including molecular structure determination and ultraviolet spectrophotometry to understand their photolytic properties. nih.gov

2,2,2-Trifluoroethyl Fatty Acid Esters

A facile and efficient method for synthesizing 2,2,2-trifluoroethyl fatty acid esters has been developed utilizing phenyl(2,2,2-trifluoroethyl)iodonium triflate. researchgate.net This reaction proceeds at room temperature in the presence of cesium carbonate (Cs₂CO₃) and demonstrates good tolerance for various functional groups, including unprotected hydroxyl groups and conjugated double bonds. researchgate.net The method is noted for its mild conditions and avoids the use of harsh or toxic condensation agents, offering a greener synthetic route. researchgate.net

The synthesis has been optimized by screening various bases and conditions, with Cs₂CO₃ providing superior yields. researchgate.net The results of these optimization studies are summarized in the table below.

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

| 7 | Cs₂CO₃ | CH₂Cl₂ | Room Temp | 99 |

| 8 | Cs₂CO₃ | CH₃CN | Room Temp | 99 |

| 13 | K₂CO₃ | CH₂Cl₂ | Room Temp | 38 |

| 14 | Na₂CO₃ | CH₂Cl₂ | Room Temp | 9 |

| 15 | K₃PO₄ | CH₂Cl₂ | Room Temp | 32 |

| 16 | DBU | CH₂Cl₂ | Room Temp | 24 |

| 17 | Et₃N | CH₂Cl₂ | Room Temp | 19 |

Data sourced from a study on facile 2,2,2-trifluoroethyl fatty acid ester synthesis. researchgate.net

Furthermore, analytical methods for the detection of carboxylic acid herbicides have been developed that involve derivatization with 2,2,2-trifluoroethanol (TFE) to form their corresponding esters, which are then analyzed by gas chromatography (GC) with mass-selective and electron capture detection. nih.gov

Poly(2,2,2-Trifluoroethyl Methacrylate) and Copolymers

Poly(2,2,2-trifluoroethyl methacrylate) (PTFEMA) and its copolymers are widely studied for their unique properties, which can be tailored for various applications.

Homopolymer and Composites: Pure PTFEMA homopolymer has been synthesized via free radical polymerization. tandfonline.com To enhance its thermal and dielectric properties, composites have been prepared by incorporating graphite (B72142) oxide (GO) as a filler. tandfonline.com Thermogravimetric analysis showed that the initial decomposition temperature of PTFEMA increased from 233°C to 251°C with the addition of 5 wt% graphite oxide. tandfonline.com The glass transition temperature (Tg) also saw an increase from 76°C for the pure polymer to 86°C for the composite, indicating improved thermal stability. tandfonline.com

Copolymers: Copolymers of 2,2,2-trifluoroethyl methacrylate (B99206) (TFEMA) have been synthesized with various other monomers to modify their properties:

With Methyl Acrylate (B77674) (MA): Copolymers of TFEMA (referred to as FMA in the study) and methyl acrylate (MA) were synthesized via solution polymerization. researchgate.net The reactivity ratios were determined to be r₁(FMA) = 1.83 and r₂(MA) = 0.31 (Fineman–Ross method). researchgate.net The glass transition temperature of these copolymers decreased as the MA content increased, ranging from 77.5°C down to 13.4°C. researchgate.net

With Glycidyl (B131873) Methacrylate (GMA): A copolymer with 50 mol % glycidyl methacrylate has been developed for use as a low refractive index, photocrosslinkable polymer, suitable for cladding layers in optical waveguides. sigmaaldrich.com This solid material has a reported melting point of 52-58 °C and a glass transition temperature of 12 °C. sigmaaldrich.com

With Acrylonitrile (B1666552) (AN): Copolymers of TFEMA (referred to as MATRIF in the study) and acrylonitrile were prepared through radical emulsion copolymerization. rsc.org Characterization using FTIR spectroscopy confirmed the incorporation of both monomers, showing characteristic bands for C≡N (2243 cm⁻¹), C=O (1754 cm⁻¹), and C-F (1287 cm⁻¹) groups. rsc.org

In Denture Resins: TFEMA has been incorporated as a monomer in autopolymerized hard direct denture reline resins. nih.gov Its addition to resins based on iso-butyl methacrylate (i-BMA) or 2-hydroxyethyl methacrylate (2-HEMA) was found to improve mechanical properties and durability, reduce water absorption, and increase the contact angle, indicating enhanced hydrophobicity. nih.gov

| Property | Pure PTFEMA | PTFEMA + 5 wt% GO |

| Initial Decomposition Temp. | 233°C | 251°C |

| Glass Transition Temp. (Tg) | 76°C | 86°C |

Data sourced from a study on PTFEMA composites. tandfonline.com

2,2,2-Trifluoroethyl Vinyl Ether

2,2,2-Trifluoroethyl vinyl ether, also known by the trade name Fluoromar, is a fluorinated ether that was clinically introduced as an inhaled anesthetic. chemicalbook.com Its synthesis can be achieved through the reaction of 2,2,2-trifluoroethanol with acetylene (B1199291). chemicalbook.com The metabolism of this compound is a key aspect of its biological activity; it is oxidized to trifluoroethanol (TFE) and trifluoroacetic acid (TFAA). nih.gov The ratio of these metabolites can vary significantly between species, which is linked to the compound's toxicity profile. nih.gov

In synthetic organic chemistry, the related 2,2,2-trifluoroethyl vinyl ketone serves as a valuable reagent. rsc.org It can be prepared from β-chloropropionyl fluoride and 1,1-difluoroethylene and is used in condensation reactions with enamines or ketols to synthesize 2-trifluoromethylcyclohexenones. rsc.org

Compound Properties:

CAS Number: 406-90-6 scbt.com

Molecular Formula: C₄H₅F₃O scbt.com

Molecular Weight: 126.08 g/mol scbt.com

N-2,2,2-Trifluoroethylisatin Ketimines

Since their initial development in 2015, N-2,2,2-trifluoroethylisatin ketimines have emerged as important synthons in organic synthesis, particularly for creating fluorine-containing, biologically relevant molecules. mdpi.comnih.gov They are extensively used in asymmetric cycloaddition reactions to construct complex spirooxindole derivatives with high levels of stereocontrol. mdpi.com

These ketimines participate in various catalytic reactions, most notably [3+2] cycloadditions, to produce structurally diverse heterocyclic compounds. The significance of this work lies in the ability to generate molecules with multiple contiguous stereocenters, often with excellent yields and stereoselectivities (diastereomeric and enantiomeric excesses). researchgate.net

Below is a table summarizing key research findings on the cycloaddition reactions of N-2,2,2-trifluoroethylisatin ketimines:

| Reactant(s) | Catalyst Type | Product Skeleton | Yields | Diastereoselectivity (dr) | Enantioselectivity (ee) |

| Cinnamaldehyde | Prolinol silyl (B83357) ether | Chiral spirooxindoles | 58–98% | 10:1 to >20:1 | 88% to >99% |

| Methyleneindolinones | Bifunctional squaramide | Trifluoromethyl-containing spirooxindoles | 84–99% | >20:1 | 62% to >99% |

| Aurones | Thiourea | Spiro[benzofuran-pyrrolidine-oxindole] | 27–99% | >20:1 | 2% to >99% |

| 1,4-Dithiane-2,5-diol | Organocatalyst | N-2,2,2-trifluoroethylspirothiazolidine oxindoles | up to 96% | 99:1 | up to 99% |

| Barbiturate-based olefins | Squaramide | Trifluoromethylated dispirobarbituric acid derivatives | up to 99% | 99:1 | >99% |

| 3-Methyl-4-nitro-5-isatylidenyl-isoxazoles | Squaramide | CF₃-containing 3,2′-pyrrolidinyl dispirooxindoles | 42–99% | >20:1 | 53–96% |

Data compiled from multiple studies on N-2,2,2-trifluoroethylisatin ketimines. mdpi.comresearchgate.netrsc.org

The first asymmetric synthesis of N-2,2,2-trifluoroethylspirothiazolidine oxindoles was achieved through an organocatalyzed [3+2] addition reaction of the ketimine with 1,4-dithiane-2,5-diol, yielding an array of 25 examples with excellent results. rsc.org These synthetic methods provide valuable pathways to novel, complex heterocyclic structures with potential applications in medicinal chemistry. nih.govresearchgate.net

2,2,2-Trifluoroethyl (2,4-Dichlorobenzoyl)oxycarbamate

The synthesis and study of analogues and derivatives of this compound have led to the development of various compounds with specialized applications in organic synthesis. Among these is 2,2,2-trifluoroethyl (2,4-dichlorobenzoyl)oxycarbamate, a functionalized hydroxylamine (B1172632) derivative utilized in advanced catalytic reactions.

Synthesis

A practical synthetic procedure for 2,2,2-trifluoroethyl (2,4-dichlorobenzoyl)oxycarbamate has been developed, involving a multi-step one-pot reaction. The synthesis commences with the reaction of 1,1'-carbonyldiimidazole (B1668759) with 2,2,2-trifluoroethanol in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C. This mixture is then allowed to react for one hour at room temperature. Subsequently, hydroxylamine hydrochloride (NH₂OH·HCl) and imidazole (B134444) are added to the reaction mixture. The progress of the reaction is monitored by thin-layer chromatography (TLC) to confirm the consumption of the intermediate. Upon completion, the mixture is filtered and concentrated under vacuum to yield an intermediate product. nih.gov

The subsequent step involves the reaction of this intermediate with 2,4-dichlorobenzoyl chloride. This reaction is carried out in the presence of a base to neutralize the hydrogen chloride formed during the reaction, leading to the final product, 2,2,2-trifluoroethyl (2,4-dichlorobenzoyl)oxycarbamate.

Research Findings

2,2,2-Trifluoroethyl (2,4-dichlorobenzoyl)oxycarbamate has been a subject of investigation in the field of catalysis, particularly in iron-catalyzed olefin amino-oxygenation reactions. nih.govacs.org Mechanistic studies have been conducted to understand the role of this compound in such reactions. Research indicates that the nature of the substituent on the carbamate (B1207046), in this case, the 2,2,2-trifluoroethyl group, can influence the efficiency and outcome of the catalytic process. For instance, in the iron-catalyzed aminohydroxylation of styrene, it was observed that replacing a tert-butyl group with a 2,2,2-trifluoroethyl group on the carbamate resulted in higher yields of the desired product. nih.gov

Further investigations using techniques such as ⁵⁷Fe Mössbauer and electron paramagnetic resonance (EPR) spectroscopies have provided insights into the in-situ speciation and reactivity of the iron catalyst in the presence of 2,2,2-trifluoroethyl (2,4-dichlorobenzoyl)oxycarbamate. nih.govacs.org These studies have shown that the reaction of the iron(II) precatalyst with this functionalized hydroxylamine is a key step in the catalytic cycle, leading to the formation of active iron(III) species. nih.govacs.org However, the rate of this initial reaction has been observed to be slower compared to its tert-butyl analogue. nih.gov

Q & A

Q. Reliable Sources :

- The CRC Handbook of Chemistry and Physics provides authoritative data on boiling points (30°C) and density (1.156 g/cm³) .

- Experimental studies on fluorinated ethers, such as those by Takada et al. (1999), offer context-specific thermal conductivity values .